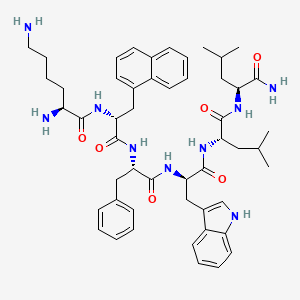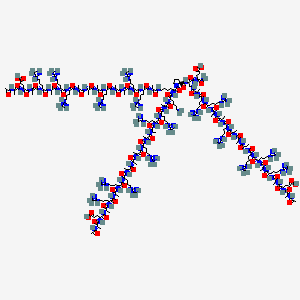
CGRP 8-37 (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGRP 8-37 (rat) is a CGRP receptor antagonist and a fragment of CGRP with potential anti-injury effects that induces arterial relaxation . It is a truncated version of calcitonin gene-related peptide (CGRP) that binds to the CGRP receptor with similar affinity and acts as a competitive and highly selective CGRP1 receptor antagonist .
Synthesis Analysis
The synthesis of isotopically labelled αCGRP 8-37 and its lipidated analogue has been reported . The synthesis of an isotopically labelled version of the well-known CGRP receptor antagonist, αCGRP8-37, as well as lipidated αCGRP8-37 with comparable antagonistic activity, has been reported .Chemical Reactions Analysis
While specific chemical reactions involving CGRP 8-37 (rat) are not detailed in the search results, it is noted that CGRP 8-37 enhances lipopolysaccharide-induced acute lung injury and regulates the expression levels of AQP-1 and AQP-5 by affecting inflammatory cytokines .Physical And Chemical Properties Analysis
The molecular weight of CGRP 8-37 (rat) is 3127.5 g/mol . Further physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Traitement de la migraine
Le CGRP 8-37 a été étudié pour son rôle potentiel dans le traitement des migraines. Des recherches ont montré que le peptide lié au gène de la calcitonine (CGRP) joue un rôle essentiel dans la migraine chronique et les réponses émotionnelles associées {svg_1}. Dans une étude, il a été constaté que les niveaux de CGRP dans le cortex insulaire (CI) augmentaient de manière significative pendant les activités nociceptives et anxieuses. L'application d'un inhibiteur de l'adénylate cyclase 1 (AC1) a atténué les seuils mécaniques périorbitaires et les comportements anxieux chez les rats migraineux {svg_2}.
Douleur et régulation immunitaire
Le CGRP 8-37 est synthétisé et sécrété par les neurones du ganglion trijumeau et est un neuropeptide clé impliqué dans la douleur et la régulation immunitaire {svg_3}. Il a été constaté qu'il avait un rôle régulateur dans la polarisation des macrophages chez les rats atteints d'arthrite temporo-mandibulaire {svg_4}.
Polarisation des macrophages
Des recherches ont montré que le CGRP peut faciliter la conversion des macrophages en phénotype M2. Les altérations phénotypiques des macrophages au sein du ganglion trijumeau pourraient être essentielles pour initier et poursuivre la progression des troubles de l'articulation temporo-mandibulaire {svg_5}. De manière intrigante, l'injection de l'antagoniste du récepteur du CGRP (CGRP 8-37) au ganglion contrecarre ce passage vers le phénotype M2 {svg_6}.
Effets cardiovasculaires
Le CGRP 8-37 s'est révélé prévenir les augmentations de la fréquence cardiaque et les diminutions de la pression artérielle induites par le CGRP chez les souris transgéniques exprimant le CRLR de rat dans les tissus contenant des muscles lisses et les ganglions sympathiques {svg_7}.
Effets analgésiques
Le CGRP 8-37 a montré qu'il inhibait les contorsions induites par la p-phénylquinone, ce qui suggère des effets analgésiques potentiels {svg_8}.
Thermorégulation
Le CGRP 8-37 s'est révélé diminuer la température corporelle de manière dose-dépendante chez les souris {svg_9}.
Mécanisme D'action
CGRP 8-37 (rat) is a potent CGRP receptor antagonist both in vitro and in vivo . It enhances sensitivity to sensory input at multiple levels in both the periphery and central nervous system . It is also suggested that CGRP antagonists, like CGRP8-37, could enhance acute lung injury (ALI) induced by lipopolysaccharides in the rat model .
Orientations Futures
Analyse Biochimique
Biochemical Properties
CGRP 8-37 (rat) plays a significant role in biochemical reactions by selectively binding to the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1) or RAMP3, but not RAMP2 . This binding inhibits the activation of the CGRP receptor, thereby blocking the effects of endogenous CGRP. The interaction between CGRP 8-37 (rat) and these receptors is crucial for understanding its role in modulating pain and inflammatory responses .
Cellular Effects
CGRP 8-37 (rat) has been shown to influence various cellular processes. For instance, it enhances lipopolysaccharide-induced acute lung injury by regulating the expression of aquaporin 1 and 5 in lung tissues . Additionally, CGRP 8-37 (rat) affects the polarization of macrophages in the trigeminal ganglion, which is significant in the context of temporomandibular arthritis . These effects highlight the compound’s role in modulating cell signaling pathways and gene expression related to inflammation and pain.
Molecular Mechanism
At the molecular level, CGRP 8-37 (rat) exerts its effects by binding to the CGRP receptor without activating it . This binding inhibits the receptor’s ability to mediate the effects of endogenous CGRP, such as vasodilation and pain transmission . The compound’s interaction with the receptor involves competitive inhibition, which prevents CGRP from exerting its physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGRP 8-37 (rat) can vary over time. Studies have shown that the compound can enhance acute lung injury induced by lipopolysaccharide within a short period . Additionally, the antagonistic effects of CGRP 8-37 (rat) on CGRP-induced vasodilation in human extracranial arteries are stable for several hours . These findings suggest that CGRP 8-37 (rat) has a relatively stable and sustained effect in experimental conditions.
Dosage Effects in Animal Models
The effects of CGRP 8-37 (rat) vary with different dosages in animal models. For example, intrathecal injection of 5 nmol or 10 nmol of CGRP 8-37 (rat) significantly increases the withdrawal latency of hind paws in rats, indicating its efficacy in alleviating pain . Higher doses may lead to adverse effects, such as enhanced inflammatory responses in acute lung injury models . These observations underscore the importance of dosage optimization in experimental studies.
Metabolic Pathways
CGRP 8-37 (rat) is involved in metabolic pathways related to pain and inflammation. It interacts with enzymes and cofactors that modulate the activity of the CGRP receptor . The compound’s ability to inhibit CGRP receptor activation affects metabolic flux and metabolite levels associated with inflammatory responses . Understanding these pathways is crucial for developing therapeutic strategies targeting CGRP-related pathways.
Transport and Distribution
CGRP 8-37 (rat) is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s localization and accumulation in tissues such as the lung and trigeminal ganglion are essential for its biological activity . These interactions influence the compound’s efficacy in modulating cellular processes related to pain and inflammation.
Subcellular Localization
The subcellular localization of CGRP 8-37 (rat) is primarily within the cytoplasm and cell membrane, where it interacts with the CGRP receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its antagonistic effects . Additionally, post-translational modifications may play a role in directing CGRP 8-37 (rat) to specific cellular compartments .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150)/t72-,73-,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKKBMPFPSSKZ-QZMRZBIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H224N42O41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3127.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










